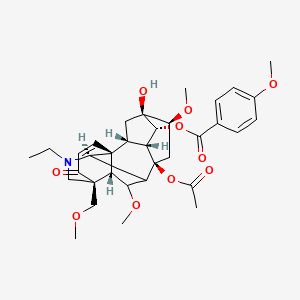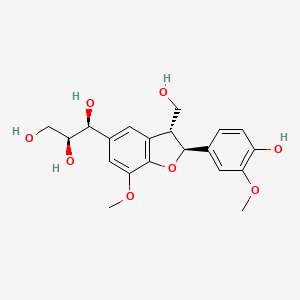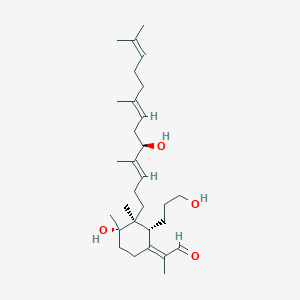
W-19 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
W-19 (hydrochloride) is an analytical reference standard that is the nitro reduction metabolite of W-18. It demonstrates analgesic properties in the mouse phenylquinone writhing assay (IC50 = 34 ng/kg), which is 1,000-fold more potent than morphine (Item No. ISO60147; IC50 = 38 µg/kg). This product is intended for forensic and research applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Wissenschaftliche Forschungsanwendungen
Efficacy in COVID-19 Treatment
- Clinical Trials and Studies : Several clinical trials and studies have been conducted to evaluate the effectiveness of hydroxychloroquine in treating COVID-19. These studies suggest that hydroxychloroquine can be effective in treating COVID-19 infections (Meo, Klonoff, & Akram, 2020).
Ethical Considerations in Off-Label Use
- Ethical Review of Off-Label Use : During the COVID-19 pandemic, the off-label use of hydroxychloroquine raised ethical concerns. It was emphasized that research must be both rigorous and prudent to ensure the best outcome, with the maximization of benefits as the core principle (Li et al., 2022).
Effects on COVID-19 Clinical Status
- Impact on Clinical Status : Studies indicate that hydroxychloroquine, either alone or with azithromycin, did not improve clinical status in patients hospitalized with mild-to-moderate COVID-19 (Cavalcanti et al., 2020).
Public Discourse and Scientific Challenges
- Public Discourse Challenges : The off-label use of hydroxychloroquine for COVID-19 prophylaxis and treatment has created challenges for the scientific community and the public, highlighting the need for mindful and rigorous data acquisition and interpretation (Sattui et al., 2020).
Prophylactic Efficacy
- Prophylactic Efficacy : A study on the use of hydroxychloroquine as postexposure prophylaxis for COVID-19 showed no significant prevention of illness compatible with COVID-19 or confirmed infection when used within 4 days after exposure (Boulware et al., 2020).
In Vivo Efficacy in Non-Human Models
- Non-Human Models : Hydroxychloroquine was tested in non-human models (macaques) for its efficacy against SARS-CoV-2, the virus causing COVID-19. The findings do not support its use as an antiviral drug for the treatment of COVID-19 in humans (Maisonnasse et al., 2020).
Safety and Efficacy Considerations
- Safety and Efficacy : The use of hydroxychloroquine in COVID-19 treatment raised concerns about its safety and efficacy. Large observational studies found a neutral role of hydroxychloroquine on clinical outcomes such as death or intubation (Sciatti & Ceconi, 2021).
Observational Studies
- Observational Study Findings : Observational studies showed that hydroxychloroquine administration was not associated with either a greatly lowered or increased risk of intubation or death in patients with COVID-19 (Geleris et al., 2020).
Clinical Trials and Treatment Comparisons
- Comparative Studies : The WHO conducted studies comparing hydroxychloroquine with other possible treatments for COVID-19 in a streamlined clinical trial design (Kupferschmidt & Cohen, 2020).
Eigenschaften
Produktname |
W-19 (hydrochloride) |
|---|---|
Molekularformel |
C19H22ClN3O2S · HCl |
Molekulargewicht |
428.4 |
InChI |
InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-; |
InChI-Schlüssel |
JLZRQYQKULQDMP-GXTSIBQPSA-N |
SMILES |
O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=CC=C(Cl)C=C3)=O.Cl |
Synonyme |
W-18 metabolite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)
![1-O-[4-O-(p-Hydroxycinnamoyl)-beta-D-fructofuranosyl]-2-O,6-O-bis(p-hydroxycinnamoyl)-alpha-D-glucopyranose](/img/structure/B1164415.png)


![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164421.png)
